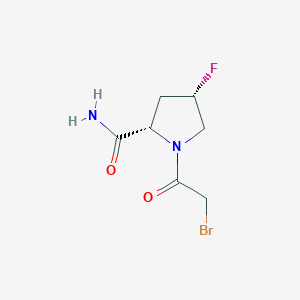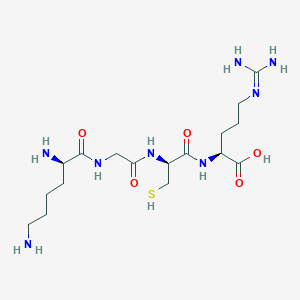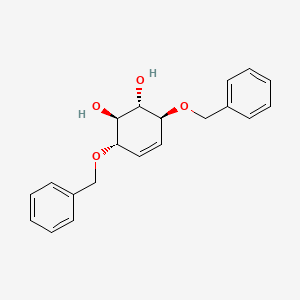![molecular formula C10H7N3S B14260113 [1,3]Thiazolo[4,5-c]quinolin-4-amine CAS No. 256922-50-6](/img/structure/B14260113.png)
[1,3]Thiazolo[4,5-c]quinolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,3]Thiazolo[4,5-c]quinolin-4-amine is a heterocyclic compound that belongs to the thiazoloquinoline family This compound is characterized by a fused ring system that includes both a thiazole and a quinoline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]Thiazolo[4,5-c]quinolin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with α,β-unsaturated carbonyl compounds in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile at elevated temperatures .
Another approach involves the use of diphosphorus pentasulfide in anhydrous pyridine to convert the corresponding thioamide to the thiazoloquinoline structure . This method is advantageous due to its high yield and relatively mild reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst, is crucial to ensure efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
[1,3]Thiazolo[4,5-c]quinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, are common for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using nitric acid and sulfuric acid; sulfonation using sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration typically yields nitro derivatives, while halogenation results in halogenated thiazoloquinolines.
Applications De Recherche Scientifique
[1,3]Thiazolo[4,5-c]quinolin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of novel materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of [1,3]Thiazolo[4,5-c]quinolin-4-amine involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate with DNA, disrupting its structure and function. This intercalation inhibits the activity of topoisomerase II, an enzyme crucial for DNA replication and repair . Additionally, the compound’s immunomodulatory effects are mediated through the induction of cytokine biosynthesis, including interferon and tumor necrosis factor .
Comparaison Avec Des Composés Similaires
Similar Compounds
- [1,3]Thiazolo[4,5-c]quinolin-2-amine
- Oxazolo[4,5-c]quinolin-4-amine
- Selenazolo[4,5-c]quinolin-4-amine
Uniqueness
Compared to its analogs, [1,3]Thiazolo[4,5-c]quinolin-4-amine exhibits unique properties such as higher potency in inducing cytokine biosynthesis and greater efficacy in DNA intercalation . These characteristics make it a promising candidate for further research and development in various scientific fields.
Propriétés
Numéro CAS |
256922-50-6 |
|---|---|
Formule moléculaire |
C10H7N3S |
Poids moléculaire |
201.25 g/mol |
Nom IUPAC |
[1,3]thiazolo[4,5-c]quinolin-4-amine |
InChI |
InChI=1S/C10H7N3S/c11-10-8-9(14-5-12-8)6-3-1-2-4-7(6)13-10/h1-5H,(H2,11,13) |
Clé InChI |
QAYNDFKXOSVCGF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C(=N2)N)N=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-({Bis[(propan-2-yl)sulfanyl]acetyl}oxy)-1,2,3-benzotriazin-4(3H)-one](/img/structure/B14260044.png)




![3-({2-[(2-Ethylhexyl)oxy]ethoxy}carbonyl)benzene-1,2-dicarboxylate](/img/structure/B14260075.png)
![3-[(2S)-2-(3,5-ditert-butyl-4-hydroxyphenyl)-4-oxo-1,3-thiazolidin-3-yl]propyl methanesulfonate](/img/structure/B14260078.png)



![ethyl 2-[(2S,4S,6S)-6-methyl-2-phenyl-1,3-dioxan-4-yl]acetate](/img/structure/B14260097.png)

